The compound identified by the European Inventory of Existing Commercial Chemical Substances number 284-200-5 is Vanillin, a well-known flavoring agent and aromatic compound. Vanillin is primarily derived from the vanilla bean but can also be synthesized from various sources, including guaiacol and lignin. The compound is classified under the category of flavoring agents and fragrances, and it is recognized for its sweet, creamy aroma reminiscent of vanilla.
Vanillin can be sourced from natural and synthetic processes. Natural vanillin is extracted from vanilla pods, while synthetic vanillin is produced from guaiacol or lignin, a byproduct of wood processing. The European Chemicals Agency (ECHA) provides comprehensive regulatory information regarding the substance, including its registration under the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation.
Vanillin is classified as a flavoring agent and is included in various regulatory lists due to its widespread use in food, cosmetics, and pharmaceuticals. It is also recognized for its antioxidant properties and potential health benefits.
The synthesis of vanillin can be achieved through several methods:
In the guaiacol synthesis route, guaiacol undergoes methylation using methyl iodide followed by oxidation with potassium permanganate to produce vanillin. The lignin route often employs acid or base catalysis to break down lignin into smaller phenolic compounds that can be further converted into vanillin.
Vanillin has a molecular formula of and a molecular weight of approximately 152.15 g/mol. Its structure consists of a benzene ring with an aldehyde group () and a hydroxyl group () attached to it.
Vanillin participates in several chemical reactions:
The oxidation reaction typically involves reagents such as potassium permanganate or chromic acid, while reduction may utilize sodium borohydride or lithium aluminum hydride as reducing agents.
The mechanism of action for vanillin primarily relates to its role as a flavoring agent and its antioxidant properties. As an antioxidant, vanillin scavenges free radicals, thereby protecting cells from oxidative stress.
Research indicates that vanillin exhibits significant free radical scavenging activity, which may contribute to its potential health benefits in preventing oxidative damage in biological systems.
Vanillin is widely used in various scientific fields due to its flavoring properties and potential health benefits:
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